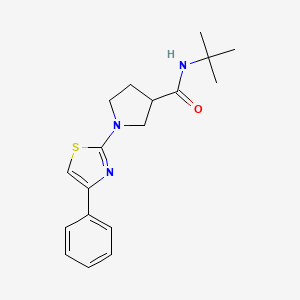
N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves the reaction of a thiazole derivative with a pyrrolidine carboxamide. The process may include the following steps:
Formation of Thiazole Derivative: The thiazole ring is synthesized by reacting a suitable thioamide with α-haloketone under acidic conditions.
Coupling Reaction: The thiazole derivative is then coupled with a pyrrolidine carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring’s electrophilic carbon atoms are attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Modulating Inflammatory Pathways: Interacting with signaling molecules and receptors involved in the inflammatory response, thereby reducing inflammation.
Disrupting Cell Membranes: Creating pores in bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: Similar structure with a fluorine atom, exhibiting antibacterial activity.
4-tert-butyl-N-(2-furylmethyl)benzamide: Contains a furan ring, used in antimicrobial research.
4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide: Similar thiazole structure, known for its biological activities.
Uniqueness
N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of a thiazole ring with a pyrrolidine carboxamide, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H23N3OS |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H23N3OS/c1-18(2,3)20-16(22)14-9-10-21(11-14)17-19-15(12-23-17)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,20,22) |
InChI Key |
VGOUUUFWOSPQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-phenylurea](/img/structure/B15116398.png)
![4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B15116404.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B15116408.png)
![5-methyl-3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,2-oxazole](/img/structure/B15116410.png)
![5-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B15116414.png)
![4-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B15116416.png)
![1-[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B15116422.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B15116446.png)
![2-Cyclopropyl-4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B15116453.png)
![2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)indolizine](/img/structure/B15116461.png)
![3-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B15116466.png)
![5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B15116467.png)
![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15116476.png)
